4-(4-Aminophenylamino)-piperidine-1-carboxylic acid benzyl ester hydrochloride
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Overview
Description
The compound is a complex organic molecule that contains a piperidine ring, which is a common feature in many bioactive molecules . The presence of the amine groups and the carboxylic acid ester could suggest potential reactivity and possible roles in biological systems.
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidone analogs, which serve as precursors to the piperidine ring, have been synthesized and studied for their varied activity . Additionally, boronic acids have been used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
4-(4-Aminophenylamino)-piperidine-1-carboxylic acid benzyl ester hydrochloride is involved in the synthesis of various pharmaceutical compounds. For example, Acharya and Clive (2010) described the preparation of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters from serine and terminal acetylenes, which undergo Claisen rearrangement to produce piperidine derivatives. These are versatile intermediates for creating a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).
Reactivity and Derivative Formation
Ibenmoussa et al. (1998) reported on the preparation and structural determination of piperidinedione derivatives, highlighting the reactivity of 4-piperidone frameworks in the synthesis of natural products and pharmacologically interesting compounds (Ibenmoussa et al., 1998).
Application in Oxindole Synthesis
Magano et al. (2014) discussed the use of piperidine derivatives in oxindole synthesis using palladium-catalyzed C-H functionalization. This methodology is significant in medicinal chemistry, especially for synthesizing serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).
Nonlinear Optical (NLO) Chromophores
Huang et al. (2000) prepared a ω-secondary amino carboxylic acid monomer containing the 4-dialkylamino-4'-(alkylsulfonyl)azobenzene NLO chromophore, protected as a benzyl ester. This is indicative of its utility in the field of materials science, particularly in the synthesis of nonlinear optical materials (Huang et al., 2000).
Synthesis of Metabolites
Muto et al. (1988) detailed the synthesis of benidipine hydrochloride metabolites using a piperidine derivative. This illustrates the role of piperidine derivatives in understanding drug metabolism and pharmacokinetics (Muto et al., 1988).
Amino Acid Synthesis
Gagnon and Boivin (1950) synthesized various amino acids from α-substituted cyanoacetic esters, indicating the role of piperidine derivatives in the synthesis of essential biological molecules (Gagnon & Boivin, 1950).
Anticancer Agent Synthesis
Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This underscores the potential of piperidine derivatives in cancer therapy (Rehman et al., 2018).
Future Directions
properties
IUPAC Name |
benzyl 4-(4-aminoanilino)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2.ClH/c20-16-6-8-17(9-7-16)21-18-10-12-22(13-11-18)19(23)24-14-15-4-2-1-3-5-15;/h1-9,18,21H,10-14,20H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNPKSJIDXYSQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)N)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670763 |
Source
|
Record name | Benzyl 4-(4-aminoanilino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenylamino)-piperidine-1-carboxylic acid benzyl ester hydrochloride | |
CAS RN |
1204810-32-1 |
Source
|
Record name | 1-Piperidinecarboxylic acid, 4-[(4-aminophenyl)amino]-, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-(4-aminoanilino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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